N,N-Diisopropyl-4-methoxypicolinamide: A Comprehensive Technical Guide
N,N-Diisopropyl-4-methoxypicolinamide: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of N,N-Diisopropyl-4-methoxypicolinamide, a substituted picolinamide derivative of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous compounds and established methodologies to present a predictive but robust profile. We will detail a plausible synthetic route, outline protocols for physicochemical and spectroscopic characterization, and discuss the anticipated biological activities and toxicological profile based on the broader class of picolinamide compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with this and related chemical entities.
Introduction: The Picolinamide Scaffold in Drug Discovery
The picolinamide framework has emerged as a "privileged scaffold" in medicinal chemistry, serving as a versatile core for the development of a wide array of therapeutic agents.[1] Picolinamide derivatives have demonstrated a remarkable breadth of biological activity, including applications in oncology, as well as in treating metabolic and inflammatory disorders.[1] Their mechanism of action is often tied to the inhibition of key signaling molecules, a property that can be finely tuned through targeted chemical modifications of the picolinamide structure.[1] This guide focuses on a specific derivative, N,N-Diisopropyl-4-methoxypicolinamide, providing a detailed exploration of its synthesis, characterization, and potential biological significance.
Synthesis and Purification
The synthesis of N,N-Diisopropyl-4-methoxypicolinamide is most readily achieved through the coupling of 4-methoxypicolinic acid with diisopropylamine.[1] This transformation is a standard amide bond formation reaction, which can be facilitated by a variety of coupling reagents.
Synthetic Pathway
The proposed synthetic route involves a one-step amide coupling reaction. The carboxylic acid of 4-methoxypicolinic acid is activated in situ, followed by nucleophilic attack by diisopropylamine to form the desired amide.
Figure 1: Proposed synthetic pathway for N,N-Diisopropyl-4-methoxypicolinamide.
Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the synthesis of N,N-Diisopropyl-4-methoxypicolinamide using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[2][3][4]
Materials:
-
4-Methoxypicolinic acid (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 4-methoxypicolinic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add diisopropylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-Diisopropyl-4-methoxypicolinamide.
Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Formula | C₁₃H₂₀N₂O₂ | - |
| Molecular Weight | 236.31 g/mol | - |
| LogP | 2.5 - 3.5 | In silico prediction |
| Aqueous Solubility | Low to moderate | In silico prediction |
| pKa (most basic) | 3.0 - 4.0 (Pyridine N) | In silico prediction |
Experimental Protocol: Determination of Aqueous Solubility
The shake-flask method is a gold standard for determining thermodynamic solubility.[10][11][12][13][14]
Materials:
-
N,N-Diisopropyl-4-methoxypicolinamide (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid N,N-Diisopropyl-4-methoxypicolinamide to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.
Spectroscopic Characterization
The structure of N,N-Diisopropyl-4-methoxypicolinamide can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for the protons and carbons of N,N-Diisopropyl-4-methoxypicolinamide are predicted based on the analysis of similar picolinamide structures.[15][16][17][18]
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
8.3-8.5 (d, 1H): Proton on the pyridine ring adjacent to the nitrogen (H6).
-
7.0-7.2 (d, 1H): Proton on the pyridine ring adjacent to the methoxy group (H5).
-
6.8-7.0 (dd, 1H): Proton on the pyridine ring between the methoxy and amide groups (H3).
-
3.8-4.0 (s, 3H): Methoxy group protons.
-
3.5-4.5 (septet, 2H): Methine protons of the isopropyl groups.
-
1.2-1.5 (d, 12H): Methyl protons of the isopropyl groups.
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):
-
165-170: Amide carbonyl carbon.
-
160-165: Pyridine carbon attached to the methoxy group (C4).
-
148-152: Pyridine carbon adjacent to the nitrogen (C6).
-
140-145: Pyridine carbon attached to the amide group (C2).
-
110-115: Pyridine carbon (C5).
-
105-110: Pyridine carbon (C3).
-
55-60: Methoxy carbon.
-
45-55: Methine carbons of the isopropyl groups.
-
20-25: Methyl carbons of the isopropyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[19][20][21][22][23]
Expected IR (KBr, cm⁻¹):
-
~3050-3100: Aromatic C-H stretch.
-
~2850-3000: Aliphatic C-H stretch.
-
~1630-1660: Amide C=O stretch (Amide I band).
-
~1580-1610: Pyridine ring C=C and C=N stretching vibrations.
-
~1250-1300: Aryl ether C-O stretch.
-
~1000-1100: Aliphatic ether C-O stretch.
Mass Spectrometry (MS)
Electron impact ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.[24][25][26][27]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.
-
Acylium Ion: A significant fragment resulting from the cleavage of the amide C-N bond, corresponding to the 4-methoxypicolinoyl cation.
-
Loss of Isopropyl Group: Fragmentation involving the loss of an isopropyl radical.
Biological Activity and Toxicological Profile
The biological activity of N,N-Diisopropyl-4-methoxypicolinamide is likely to be in line with other picolinamide derivatives, which have shown promise as anticancer agents.[1] A preliminary assessment of its cytotoxic potential is a crucial first step in evaluating its therapeutic utility.
In Vitro Cytotoxicity Assessment
Figure 2: Workflow for the MTT cytotoxicity assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][28][29]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
N,N-Diisopropyl-4-methoxypicolinamide stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of N,N-Diisopropyl-4-methoxypicolinamide for 48 or 72 hours. Include vehicle-only (DMSO) and untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Metabolic Stability
Understanding the metabolic fate of a compound is essential for drug development. An in vitro assay using liver microsomes can provide initial insights into its metabolic stability.[30][31][32][33][34]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
N,N-Diisopropyl-4-methoxypicolinamide
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate liver microsomes with the NADPH regenerating system in phosphate buffer at 37 °C.
-
Initiate the reaction by adding N,N-Diisopropyl-4-methoxypicolinamide to the mixture.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
In Vivo Toxicology
Preliminary in vivo toxicity studies are necessary to assess the safety profile of the compound in a whole-organism context.[35][36][37][38][39]
-
Animal Model: Typically, rodents (mice or rats) are used for initial toxicity screening.
-
Route of Administration: The route should be relevant to the intended clinical application (e.g., oral, intravenous).
-
Dose Levels: A dose-ranging study is usually performed to identify the maximum tolerated dose (MTD).
-
Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
Conclusion
N,N-Diisopropyl-4-methoxypicolinamide represents a novel chemical entity within the promising class of picolinamide derivatives. This technical guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. The outlined protocols are based on well-established methodologies and provide a solid starting point for researchers interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological and toxicological properties.
References
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Benchchem. (2025). The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Benchchem. (2025, December). Application Notes and Protocols for AMG-221 In Vitro Metabolism Assay Using Liver Microsomes.
- OrgoSolver. (n.d.). Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling).
- Etzweiler, F., Senn, E., & Schmidt, H. W. H. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- PubMed. (2016, September 16). In Vitro Drug Metabolism Using Liver Microsomes.
- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
- ResearchGate. (2024, December 13). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
- Noble Life Sciences. (n.d.). Toxicology Study Design Considerations.
- (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- (2025, August 7). The Infrared Spectra of Amides. Part 1.
- Semantic Scholar. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.
- ResearchGate. (n.d.). Software for the prediction of physicochemical properties | Download Table.
- SCM. (n.d.). Pure compound property prediction — COSMO-RS 2025.1 documentation.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
- Dr Jan Willem van der Laan. (n.d.). 3.1 General toxicity study designs.
- MuriGenics. (n.d.). Toxicology.
- (n.d.). Appendix I.
- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- (n.d.). a guide to 13c nmr chemical shift values.
- ChemicalBook. (n.d.). 4-Chloro-N-methylpicolinamide synthesis.
- Benchchem. (n.d.). A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles.
- Benchchem. (n.d.). A Comparative Guide to LC-MS/MS Fragmentation Analysis of Picolinonitrile Compounds.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Santa Cruz Biotechnology. (n.d.). 4-Methoxypicolinic acid | CAS 29082-91-5.
Sources
- 1. clyte.tech [clyte.tech]
- 2. orgosolver.com [orgosolver.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. On-line Software [vcclab.org]
- 7. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scm.com [scm.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. repositorio.uam.es [repositorio.uam.es]
- 16. compoundchem.com [compoundchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. bhu.ac.in [bhu.ac.in]
- 19. spcmc.ac.in [spcmc.ac.in]
- 20. Interpreting IR Spectra [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemguide.co.uk [chemguide.co.uk]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. static.igem.wiki [static.igem.wiki]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. dls.com [dls.com]
- 34. semanticscholar.org [semanticscholar.org]
- 35. noblelifesci.com [noblelifesci.com]
- 36. seed.nih.gov [seed.nih.gov]
- 37. ema.europa.eu [ema.europa.eu]
- 38. Toxicology | MuriGenics [murigenics.com]
- 39. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
